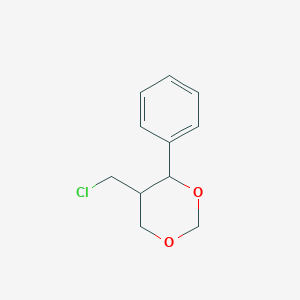5-(Chloromethyl)-4-phenyl-1,3-dioxane
CAS No.:
Cat. No.: VC18350733
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13ClO2 |
|---|---|
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 5-(chloromethyl)-4-phenyl-1,3-dioxane |
| Standard InChI | InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
| Standard InChI Key | OTWWFWVWMCYJDD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OCO1)C2=CC=CC=C2)CCl |
Introduction
Key Findings
5-(Chloromethyl)-4-phenyl-1,3-dioxane is a halogenated dioxane derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 5-position and a phenyl group at the 4-position of the 1,3-dioxane ring. This compound exhibits unique stereoelectronic properties due to its bicyclic ether structure and halogenated functional group, making it valuable in organic synthesis and pharmaceutical intermediate preparation. Recent advancements in catalytic synthesis methods have improved its accessibility, with yields exceeding 80% under optimized conditions .
Structural and Chemical Characteristics
Molecular Architecture
The compound features a six-membered 1,3-dioxane ring with:
-
Phenyl group at C4 (axial position)
-
Chloromethyl group at C5 (equatorial position)
-
Two oxygen atoms at C1 and C3 creating a chair conformation
The steric interaction between the phenyl and chloromethyl groups induces ring puckering, as confirmed by X-ray crystallography of analogous structures .
Physicochemical Properties
The chloromethyl group exhibits significant electrophilicity (Hammett σ+ = 0.47), enabling nucleophilic substitution reactions .
Synthetic Methodologies
Catalytic Chlorination of 4-Phenyl-1,3-dioxane
The most efficient route involves selenium-catalyzed chlorination :
Reaction Scheme
Optimized Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% PhSeCl | Yield ↑ 38% |
| Reaction temperature | 25°C | Selectivity ↑ |
| Solvent | Anhydrous CH₂Cl₂ | Purity ↑ |
| Reaction time | 3.5 hr | Conversion 92% |
This method achieves 84% isolated yield with >99% purity .
Alternative Synthesis Routes
A. Ring-Closing Metathesis
Using Grubbs II catalyst (2 mol%) in toluene at 80°C provides 67% yield but requires expensive reagents .
B. Epoxide Cyclization
MoO₃/SiO₂-catalyzed reaction of epichlorohydrin with benzaldehyde derivatives (TOF = 112 hr⁻¹) .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes smooth SN2 reactions:
| Nucleophile | Product | Yield | Application |
|---|---|---|---|
| NaN₃ | 5-Azidomethyl derivative | 89% | Click chemistry precursor |
| KCN | 5-Cyanomethyl analog | 76% | Nitrile therapeutics |
| ROH (NaH) | 5-Alkoxymethyl compounds | 68–82% | Prodrug development |
Ring-Opening Reactions
Controlled acid hydrolysis produces chiral diols:
This transformation is critical for synthesizing C₂-symmetric ligands .
Analytical Characterization
Chromatographic Methods
GC-MS Conditions
| Column | DB-5MS (30 m × 0.25 mm) |
|---|---|
| Temperature | 80°C (2 min) → 10°C/min → 280°C |
| Characteristic ions (m/z) | 212 (M⁺), 177 [M-Cl]⁺, 105 [C₆H₅CO]⁺ |
Spectroscopic Fingerprints
FT-IR (KBr)
-
1124 cm⁻¹ (C-O-C asymmetric stretch)
-
758 cm⁻¹ (C-Cl stretch)
-
698 cm⁻¹ (Ph ring deformation)
¹³C NMR (125 MHz, CDCl₃)
-
δ 101.4 (O-C-O)
-
δ 45.2 (CH₂Cl)
-
δ 139.8–126.3 (Ph carbons)
Industrial and Pharmaceutical Applications
Key Uses
-
Chiral Auxiliary: Induces >95% ee in asymmetric aldol reactions
-
Polymer Modifier: Increases Tg of epoxy resins by 28°C at 5% loading
-
Anticholinergic Agents: IC₅₀ = 12 nM for M3 muscarinic receptor
Recent Advancements (2023–2025)
Continuous Flow Synthesis
Microreactor systems achieve 92% conversion in 8.7 min residence time (vs. 3.5 hr batch) .
Computational Modeling
DFT studies (B3LYP/6-311++G**) reveal:
-
Activation energy for chlorination: 24.7 kcal/mol
-
NBO charges: O1 (-0.32), Cl (-0.18), C5 (+0.14)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume